2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one
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Overview
Description
2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one is a complex organic compound that features a unique combination of a tetrazole ring, a benzimidazole ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrazole ring through the reaction of phenylhydrazine with sodium azide under acidic conditions. The resulting tetrazole is then reacted with a suitable thiol to introduce the sulfanyl group. This intermediate is subsequently coupled with a pyrimidobenzimidazole precursor under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the benzimidazole ring can be reduced to amines.
Substitution: The phenyl group on the tetrazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the benzimidazole and pyrimidine rings.
Benzimidazole: Contains the benzimidazole ring but lacks the tetrazole and pyrimidine rings.
Pyrimido[1,2-a]benzimidazole: Contains the benzimidazole and pyrimidine rings but lacks the tetrazole ring.
Uniqueness
2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research and industry.
Properties
IUPAC Name |
2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimido[1,2-a]benzimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7OS/c26-16-10-12(19-17-20-14-8-4-5-9-15(14)24(16)17)11-27-18-21-22-23-25(18)13-6-2-1-3-7-13/h1-10H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAQOKLUVDQENW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC(=O)N4C5=CC=CC=C5N=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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